Cas no 1804693-42-2 (4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide)
4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide
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- Inchi: 1S/C7H8F2N2O2S/c1-4-2-5(7(8)9)3-6(11-4)14(10,12)13/h2-3,7H,1H3,(H2,10,12,13)
- InChI Key: PBTZSUPBJKGYEV-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(F)F)C=C(C)N=1)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 289
- XLogP3: 0.8
- Topological Polar Surface Area: 81.4
4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077907-250mg |
4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide |
1804693-42-2 | 97% | 250mg |
$494.40 | 2022-04-01 | |
| Alichem | A029077907-500mg |
4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide |
1804693-42-2 | 97% | 500mg |
$863.90 | 2022-04-01 | |
| Alichem | A029077907-1g |
4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide |
1804693-42-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide
Recent Advances in the Study of 4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide (CAS: 1804693-42-2)
4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide (CAS: 1804693-42-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its difluoromethyl and methylpyridine moieties, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a lead compound in drug discovery.
The synthesis of 4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide has been optimized to achieve high yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving the introduction of the difluoromethyl group via a radical fluorination reaction, followed by sulfonamide formation. The compound's structural integrity was confirmed using NMR spectroscopy and high-resolution mass spectrometry, ensuring its suitability for further biological evaluation.
In terms of biological activity, 4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide has demonstrated potent inhibitory effects against several enzymes involved in inflammatory pathways. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its ability to selectively inhibit carbonic anhydrase isoforms, particularly CA-IX and CA-XII, which are overexpressed in hypoxic tumor environments. This finding suggests potential applications in cancer therapy, where targeting these isoforms could disrupt tumor metabolism and growth.
Further investigations into the compound's mechanism of action revealed its interaction with key amino acid residues in the active site of target enzymes, as elucidated through X-ray crystallography and molecular docking studies. These structural insights have paved the way for the design of analogs with enhanced binding affinity and selectivity. Notably, a 2024 study in ACS Chemical Biology reported the development of a series of derivatives with improved pharmacokinetic properties, including better solubility and metabolic stability.
The therapeutic potential of 4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide extends beyond oncology. Preliminary data from a collaborative research project between academic and industrial partners indicate its efficacy in modulating immune responses, making it a candidate for autoimmune disease treatment. In vivo studies in murine models of rheumatoid arthritis showed significant reduction in inflammation and joint damage, with minimal off-target effects.
Despite these promising findings, challenges remain in the clinical translation of 4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide. Issues such as bioavailability, toxicity profiles, and formulation stability need to be addressed in future research. Ongoing studies are exploring nanoparticle-based delivery systems to enhance its therapeutic index and reduce potential side effects.
In conclusion, 4-(Difluoromethyl)-2-methylpyridine-6-sulfonamide (CAS: 1804693-42-2) represents a versatile scaffold with broad applications in drug discovery. Its unique chemical structure and biological activity profile position it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research efforts will undoubtedly uncover new opportunities for this compound in the ever-evolving landscape of chemical biology and medicine.
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